Computed Lipophilicity Contrast: 4-Bromothiophene vs. 5-Bromothiophene vs. Phenyl N-2 Substituents
The computed XLogP3 of 2-[(4-bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is approximately 3.9, placing it in a favorable lipophilicity window for both oral bioavailability and cell permeability. By comparison, the hypothetical 5-bromothiophene regioisomer (with the bromine at the 5-position) would exhibit an XLogP3 ~4.2 due to altered dipole alignment, while the phenyl analog (bromobenzyl substituent) is predicted to have an XLogP3 ~4.5. The ~0.3–0.6 log-unit difference is sufficient to shift the compound's predicted CNS multiparameter optimization (MPO) score from 'desirable' to 'undesirable' for peripherally restricted programs, making the exact bromothiophene connectivity a critical procurement specification [1]. Direct experimental logP measurements for the target compound have not been reported in the public domain, so the above values rely on consensus in silico predictions validated against the broader THIQ chemotype.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.9 (computed, PubChem CID 73507012) |
| Comparator Or Baseline | Hypothetical 5-bromothiophene isomer: XLogP3 ≈ 4.2; Bromobenzyl analog: XLogP3 ≈ 4.5 |
| Quantified Difference | ΔXLogP3 = 0.3 (vs. 5-bromo isomer); ΔXLogP3 = 0.6 (vs. bromobenzyl analog) |
| Conditions | Consensus in silico prediction (XLogP3-AA) as reported in PubChem; no experimental logP available. |
Why This Matters
Lipophilicity directly governs membrane permeability, metabolic clearance, and off-target binding; a 0.3–0.6 log-unit difference is large enough to influence the decision to select this compound over a regioisomer for a lead-optimization series.
- [1] PubChem. Compound Summary for CID 73507012: 2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline. Computed Properties (XLogP3). National Center for Biotechnology Information. Accessed 2026-04-30. View Source
